![molecular formula C27H33N3O5 B11404232 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404232.png)
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, hydroxy, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of ethoxy, methoxy, hydroxy, and propan-2-yloxy groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Adjusting temperature, pressure, and reaction time for large-scale synthesis.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy and propan-2-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal transduction pathways: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazoles with different substituents. Examples include:
- 4-(4-METHOXY-3-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-ETHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(4-ETHOXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H33N3O5 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O5/c1-6-34-21-11-9-18(15-22(21)33-5)26-23-24(19-14-17(4)8-10-20(19)31)28-29-25(23)27(32)30(26)12-7-13-35-16(2)3/h8-11,14-16,26,31H,6-7,12-13H2,1-5H3,(H,28,29) |
InChI Key |
FKZAOHHRBHTGID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=C(C=CC(=C4)C)O)OC |
Origin of Product |
United States |
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